4-(Chloroacetyl)benzoyl chloride
Description
Significance of Activated Carboxylic Acid Derivatives in Contemporary Chemical Research
Carboxylic acid derivatives are organic compounds that can be hydrolyzed to form carboxylic acids. lumenlearning.com Common examples include esters, amides, thioesters, and acyl chlorides. lumenlearning.com These compounds are characterized by the presence of a leaving group attached to the acyl (R-C=O) group. The reactivity of these derivatives towards nucleophilic acyl substitution is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom bonds. numberanalytics.com
Acyl chlorides, with the functional group -COCl, are among the most reactive of the carboxylic acid derivatives. wikipedia.orglibretexts.org This high reactivity stems from the excellent leaving group ability of the chloride ion. Consequently, acyl chlorides are valuable intermediates for the synthesis of a broad spectrum of organic compounds, including esters, amides, and ketones through Friedel-Crafts acylation. wikipedia.orgebsco.com Their utility is further highlighted by their role in the production of polymers, dyes, and pharmaceuticals. chemicalbook.com
Contextualizing 4-(Chloroacetyl)benzoyl chloride within Bifunctional Reagents
This compound is a prime example of a bifunctional reagent, a class of molecules possessing two distinct reactive sites. In this particular molecule, the two functional groups are the acyl chloride and the α-chloro ketone. This dual functionality allows for sequential or, in some cases, simultaneous reactions at two different positions within the molecule, opening up avenues for the synthesis of complex structures that would otherwise require multi-step procedures. scitechdaily.comyoutube.com
The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. evitachem.com Concurrently, the chloroacetyl group provides a site for nucleophilic substitution, where the chlorine atom can be displaced by other groups. This dual reactivity makes this compound a valuable tool for creating molecules with diverse functionalities.
Research Avenues Pertaining to Dual-Functionality Compounds
The study of dual-functionality compounds is a burgeoning area of chemical research, with implications across various fields, from materials science to medicinal chemistry. scitechdaily.comnih.gov These compounds offer a strategic advantage in the design and synthesis of novel materials and therapeutic agents. For instance, they can be used to create polymers with tailored properties or to construct complex drug molecules with multiple pharmacophores. acs.orgacs.org
Properties of this compound
| Property | Value |
| Chemical Formula | C9H6Cl2O2 |
| Molecular Weight | 217.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 76-79 °C |
| Boiling Point | 155-157 °C at 5 mmHg |
Synthesis and Reactions
This compound can be synthesized through various methods, often involving the chlorination of a suitable precursor. One common approach is the Friedel-Crafts acylation of chlorobenzene (B131634) with chloroacetyl chloride.
The dual functionality of this compound allows it to participate in a range of chemical reactions. The acyl chloride group is highly susceptible to nucleophilic attack, while the chloroacetyl group can undergo substitution reactions.
Key Reactions:
Acylation: Reacts with alcohols and amines to form esters and amides, respectively. evitachem.com
Friedel-Crafts Acylation: The benzoyl chloride moiety can acylate aromatic compounds in the presence of a Lewis acid catalyst. evitachem.com
Nucleophilic Substitution: The chlorine atom in the chloroacetyl group can be displaced by various nucleophiles.
Applications
The unique properties of this compound make it a valuable intermediate in several areas of chemical synthesis.
Polymer Chemistry
In polymer chemistry, bifunctional molecules are essential for creating cross-linked polymers and for modifying polymer surfaces. This compound can be used as a monomer or a cross-linking agent in the synthesis of polyesters and polyamides. The two reactive sites allow for the formation of a three-dimensional polymer network, which can enhance the mechanical and thermal properties of the material.
Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to introduce two different functional groups allows for the construction of complex molecular scaffolds found in many bioactive compounds. For example, it can be used in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. Research has shown its utility in creating intermediates for potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
76597-66-5 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2 |
InChI Key |
UNVAAHUVBSVHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloroacetyl Benzoyl Chloride
Established Preparative Routes for Related Halogenated Benzoyl Chlorides
The synthesis of halogenated benzoyl chlorides, including the 4-(chloroacetyl)benzoyl scaffold, has traditionally relied on robust and well-documented chemical transformations. These methods involve either the direct modification of a benzoic acid derivative or the construction of the molecule from suitable precursors.
Chlorination and Subsequent Acyl Halide Formation Strategies
A primary route to benzoyl chlorides involves the conversion of the corresponding carboxylic acid. This transformation is typically achieved using a variety of chlorinating agents. Standard reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are commonly employed to convert benzoic acids into their more reactive acyl chloride counterparts. sciencemadness.orgprepchem.comyoutube.com For instance, 4-chlorobenzoic acid can be converted to 4-chlorobenzoyl chloride by heating with thionyl chloride. Similarly, reacting benzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is a well-established method for producing benzoyl chloride. prepchem.com
Another established strategy is the direct chlorination of benzaldehydes. Dry chlorine gas can be passed through a heated aldehyde, such as o-chlorobenzaldehyde, to yield the corresponding benzoyl chloride. orgsyn.org This process can be catalyzed and is applicable to various substituted benzaldehydes. google.comsciencemadness.org Furthermore, the reaction of benzoic acids with phosphorus trichloride (B1173362) (PCl₃) offers a method with high atom efficiency, where the main byproduct, phosphonic acid, is non-toxic and easily removable. researchgate.net
These methods, while effective, often involve harsh reagents and the generation of stoichiometric waste products like HCl or phosphorus-based acids.
Table 1: Comparison of Common Chlorinating Agents for Benzoyl Chloride Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| **Thionyl Chloride (SOCl₂) ** | Reflux with the carboxylic acid | Gaseous byproducts (SO₂, HCl) are easily removed | Reagent is corrosive and moisture-sensitive | prepchem.comyoutube.com |
| **Oxalyl Chloride ((COCl)₂) ** | Room temperature or gentle heating, often with a DMF catalyst | Gaseous byproducts (CO₂, CO, HCl), mild conditions | More expensive than thionyl chloride | prepchem.comprepchem.com |
| **Phosphorus Pentachloride (PCl₅) ** | Often reacts at room temperature | Highly reactive | Solid byproduct (POCl₃) can complicate purification | prepchem.com |
| **Phosphorus Trichloride (PCl₃) ** | Heating required (e.g., 60°C in CH₃CN) | High atom efficiency, non-toxic byproduct (H₃PO₃) | Requires heating | researchgate.net |
Precursor-Based Approaches to the 4-(Chloroacetyl)benzoyl Scaffold
Building the 4-(chloroacetyl)benzoyl chloride molecule can also be achieved by starting with precursors that are sequentially modified. One common strategy is the Friedel-Crafts acylation. This involves reacting an aromatic substrate with an acyl chloride in the presence of a Lewis acid catalyst. For the synthesis of 4-substituted benzoyl chlorides, a Friedel-Crafts reaction on a suitable benzene (B151609) derivative can establish the carbon skeleton, which is then further functionalized. orgsyn.org
A multi-step synthesis for the related compound 4-(chloromethyl)benzoyl chloride illustrates a precursor-based approach. This process starts with 4-xylyl alcohol, which undergoes chlorination, followed by hydrolysis and subsequent acylation using oxalyl chloride. google.com Another route involves the partial hydrolysis of benzotrichlorides. For example, 4-chlorobenzotrichloride (B167033) can be hydrolyzed in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) to produce 4-chlorobenzoyl chloride. google.com Similarly, benzotrichloride (B165768) can react with benzoic acid to yield benzoyl chloride. sciencemadness.orggoogle.comgoogle.com This principle could be adapted by starting with 4-(trichloroacetyl)toluene, which would then be converted to the desired product.
Novel and Optimized Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing complex molecules like this compound.
Catalytic Transformations in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions with greater efficiency. In the context of benzoyl chloride synthesis, various catalysts have been employed.
Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are effective catalysts for several relevant transformations. FeCl₃ is used in the preparation of substituted benzoyl chlorides from the corresponding benzaldehydes and chlorine google.com and in the controlled hydrolysis of chlorobenzotrichlorides. google.com Zinc oxide has been reported as a catalyst in the synthesis of chloroacetyl chloride and benzoyl chloride from chloroacetic acid and benzotrichloride. patsnap.com Tin chloride has also been shown to catalyze the reaction between benzotrichloromethanes and organic carboxylic acids to produce benzoyl chlorides. google.com
Table 2: Selected Catalysts in the Synthesis of Benzoyl Chloride Derivatives
| Catalyst | Reaction | Substrates | Conditions | Benefits | Citations |
|---|---|---|---|---|---|
| Ferric Chloride (FeCl₃) | Chlorination | Substituted Benzaldehydes | 40-80°C | Enables direct conversion of aldehydes | google.com |
| Ferric Chloride (FeCl₃) | Hydrolysis | 4-Chlorobenzotrichloride | 45-65°C | Controlled hydrolysis to the acid chloride | google.com |
| Zinc Oxide (ZnO) | Acyl Chloride Formation | Chloroacetic Acid, Benzotrichloride | 100-120°C | Facilitates reaction between acid and trichloride | patsnap.com |
| Copper (II) Oxide (CuO) | Benzoylation | Alcohols, Phenols, Amines | Room Temperature, Solvent-Free | Mild conditions, reusable catalyst | tsijournals.com |
| Tin Chloride (SnClₓ) | Acyl Chloride Formation | Benzotrichloromethanes, Carboxylic Acids | Catalytic amount | General process for acyl chlorides | google.com |
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.
Traditionally, the high reactivity of acyl chlorides, particularly their rapid hydrolysis, has precluded the use of water as a solvent. biologyinsights.com However, recent research has challenged this paradigm. A notable development is the rapid N-chloroacetylation of anilines and amines using chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.com This reaction proceeds to completion within minutes, and the product can be easily isolated by filtration. Although this specific example describes an amidation reaction rather than the synthesis of the acyl chloride itself, it demonstrates the feasibility of using aqueous systems for reactions involving highly reactive acyl chlorides, provided the reaction kinetics are favorable.
Solvent-free, or neat, reaction conditions represent another key tenet of green chemistry. The use of copper (II) oxide as a catalyst for the chemoselective acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions at room temperature is a significant advancement. tsijournals.com This method offers advantages such as mild and neutral conditions, short reaction times, and the use of an inexpensive and reusable catalyst. tsijournals.com Such solvent-free approaches dramatically reduce the generation of volatile organic compound (VOC) waste, making the process more sustainable.
Table 3: Green Chemistry Approaches Relevant to Acyl Chloride Chemistry
| Approach | Reaction Type | Conditions | Key Advantages | Citations |
|---|---|---|---|---|
| Aqueous Media | N-Chloroacetylation | Phosphate Buffer, Room Temp. | Rapid reaction, easy product isolation, eliminates organic solvents | tandfonline.com |
| Solvent-Free | Acylation/Benzoylation | CuO catalyst, Room Temp. | No solvent waste, mild conditions, reusable catalyst | tsijournals.com |
Reactivity and Reaction Pathways of 4 Chloroacetyl Benzoyl Chloride
Electrophilic Acylation Reactions Mediated by the Benzoyl Chloride Moiety
The benzoyl chloride portion of the molecule is a classic acylating agent, participating in a variety of reactions where it introduces the 4-(chloroacetyl)benzoyl group onto a nucleophilic substrate.
Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Carbon
The general mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile adds to the carbonyl carbon. masterorganicchemistry.comyoutube.com
Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral geometry is formed. youtube.com
Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl group is restored. masterorganicchemistry.com
This mechanism is central to the reactions discussed in the following sections.
Friedel-Crafts Acylations and Aromatic Functionalization
A prominent application of the benzoyl chloride functionality is in Friedel-Crafts acylation reactions, which are used to attach the acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring to form a monoacylated product, typically an aryl ketone. sigmaaldrich.com
The reaction proceeds through the following key steps:
Formation of the Acylium Ion: The acyl chloride reacts with the Lewis acid catalyst to generate the electrophilic acylium ion. masterorganicchemistry.comchemguide.co.uk
Electrophilic Attack: The aromatic ring attacks the acylium ion, leading to the formation of a carbocation intermediate known as a sigma complex. chemguide.co.uk
Deprotonation: A base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst. chemguide.co.uklibretexts.org
It is important to note that Friedel-Crafts acylation generally does not suffer from the carbocation rearrangements that can plague Friedel-Crafts alkylations. youtube.com The reaction is widely used for the synthesis of aromatic ketones. frontiersin.orgresearchgate.net
O-Acylation and N-Acylation Reactions with Various Nucleophiles
The benzoyl chloride moiety of 4-(chloroacetyl)benzoyl chloride readily reacts with a wide array of oxygen and nitrogen nucleophiles to form esters and amides, respectively. wikipedia.org These reactions follow the general nucleophilic acyl substitution mechanism. libretexts.org
O-Acylation: Alcohols and phenols react with the benzoyl chloride to yield the corresponding esters. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
N-Acylation: Primary and secondary amines react vigorously with the benzoyl chloride to form N-substituted amides. libretexts.org In these reactions, it is common to use an excess of the amine to act as both the nucleophile and the base to neutralize the HCl formed. libretexts.org
The chemoselectivity of these acylations can be controlled under specific reaction conditions. For instance, in the case of hydroxyamino acids, O-acylation can be achieved selectively under acidic conditions, which protonate the less basic amino group and prevent it from reacting. nih.gov
Reactions Involving the Chloroacetyl Group
The chloroacetyl group provides a second site of reactivity within the this compound molecule, primarily through reactions at the α-carbon.
Nucleophilic Substitution Reactions at the α-Carbon of the Chloroacetyl Moiety
The chlorine atom on the α-carbon of the chloroacetyl group is susceptible to nucleophilic substitution, a characteristic feature of α-haloketones. up.ac.za These reactions are valuable for introducing a variety of functional groups at this position. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, often proceeding via an SN2 mechanism. youtube.com This enhanced reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. youtube.com
A wide range of nucleophiles can displace the chloride, including:
Iodide ions
Amines
Thiolates
Carboxylates
These substitution reactions are fundamental in the synthesis of γ-diketones and other important intermediates. acs.org The reactivity of α-haloketones in nucleophilic substitution reactions is notably higher than that of simple alkyl halides. youtube.com
Intramolecular Cyclization and Ring-Formation Reactions
The dual functionality of molecules derived from this compound allows for intramolecular reactions, leading to the formation of cyclic structures. A common strategy involves a reaction sequence where the benzoyl chloride first acylates a suitable nucleophile, and then the newly introduced group reacts with the chloroacetyl moiety.
For example, if the nucleophile used in the initial acylation contains a second nucleophilic site, this site can subsequently attack the α-carbon of the chloroacetyl group, leading to an intramolecular cyclization. This approach is a powerful tool for constructing various heterocyclic and carbocyclic ring systems. Intramolecular Friedel-Crafts cyclizations are also a known pathway for forming cyclic frameworks. beilstein-journals.org
| Reaction Type | Reactant | Product | Key Features |
| Nucleophilic Acyl Substitution | Benzoyl Chloride + Nucleophile | Acyl-substituted product | Tetrahedral intermediate, good leaving group (Cl⁻) |
| Friedel-Crafts Acylation | Benzoyl Chloride + Aromatic Compound | Aryl Ketone | Lewis acid catalyst, acylium ion intermediate |
| O-Acylation | Benzoyl Chloride + Alcohol/Phenol | Ester | Formation of C-O bond |
| N-Acylation | Benzoyl Chloride + Amine | Amide | Formation of C-N bond |
| Nucleophilic Substitution | α-Chloroketone + Nucleophile | α-Substituted Ketone | SN2 mechanism, enhanced reactivity |
| Intramolecular Cyclization | Difunctional derivative | Cyclic Compound | Formation of a new ring |
Transformations Leading to α-Functionalized Acetyl Derivatives
The this compound molecule possesses a reactive α-chloroacetyl group (-COCH₂Cl) that is susceptible to nucleophilic substitution at the α-carbon. This reactivity allows for the synthesis of a variety of α-functionalized acetyl derivatives, where the chlorine atom is displaced by a different nucleophile. These transformations are crucial for building more complex molecular architectures.
One common transformation involves the reaction with amines to produce α-amino acetyl derivatives. For instance, the reaction of a chloroacetyl group with a primary or secondary amine typically proceeds via nucleophilic substitution to yield the corresponding N-substituted glycinamide (B1583983) structure. taylorandfrancis.com This reaction pathway is fundamental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Another significant transformation is the reaction with mercapto-containing compounds. In the presence of a mild base like sodium acetate, the thiol group can act as a nucleophile, attacking the carbon bearing the chlorine atom to form a thioether linkage. This method has been successfully used to afford final products in satisfying yields and with reasonable purities under less basic conditions.
The versatility of the α-chloroacetyl group extends to reactions with other nucleophiles as well. Although specific examples for this compound are not detailed in the provided literature, the known reactivity of similar chloroacetyl compounds suggests that alcohols could be used to form α-alkoxy derivatives, and carboxylate salts could yield α-acyloxy derivatives. These reactions broaden the synthetic utility of the parent molecule, enabling the introduction of diverse functional groups at the α-position.
Chemoselectivity and Regioselectivity in Reactions of this compound
The presence of two distinct and highly reactive electrophilic centers—the benzoyl chloride and the α-chloroacetyl group—makes chemoselectivity a critical consideration in the reactions of this compound. evitachem.com The benzoyl chloride is a highly reactive acylating agent, while the α-chloroacetyl group is an effective alkylating agent. The outcome of a reaction is therefore highly dependent on the nature of the nucleophile and the reaction conditions.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.netdurgapurgovtcollege.ac.in In this compound, nucleophiles can attack either the carbonyl carbon of the benzoyl chloride or the methylene (B1212753) carbon of the chloroacetyl group.
Acylation at the Benzoyl Chloride: Stronger, hard nucleophiles like amines and alcohols will preferentially attack the highly electrophilic carbonyl carbon of the benzoyl chloride to form amides and esters, respectively. evitachem.com This is a typical acylation reaction. For example, the reaction with an amine leads to the formation of an amide via a tetrahedral intermediate, followed by the elimination of hydrochloric acid. evitachem.com This selectivity is exploited in the synthesis of pharmaceuticals and other fine chemicals where the introduction of a 4-(chloroacetyl)benzoyl moiety is desired. evitachem.com
Alkylation at the Chloroacetyl Group: Softer nucleophiles or reactions conducted under conditions that favor Sₙ2-type reactions can target the methylene carbon of the chloroacetyl group. This is observed in reactions with thiols or in intramolecular cyclizations where the geometry favors attack at the α-carbon. taylorandfrancis.com
Regioselectivity , which describes the preference for reaction at one position over another within the same functional group, is also relevant. durgapurgovtcollege.ac.inresearchgate.net For example, in Friedel-Crafts acylation reactions using this compound as the acylating agent, the reaction occurs exclusively at the benzoyl chloride group, attaching the entire 4-(chloroacetyl)benzoyl group to an aromatic substrate. evitachem.com There is no competition from the chloroacetyl ketone under these Lewis acidic conditions.
The choice of reagent and reaction conditions allows chemists to selectively address one of the reactive sites, making this compound a versatile bifunctional building block in organic synthesis.
Kinetic and Thermodynamic Aspects of this compound Reactions
The reaction outcomes of bifunctional molecules like this compound are often governed by the principles of kinetic and thermodynamic control. libretexts.org The molecule features two electrophilic sites with different reactivities: the acyl chloride carbon and the α-carbon of the ketone.
Kinetic Control: Reactions under kinetic control are governed by the rate of reaction, meaning the product that forms fastest will predominate. libretexts.org The benzoyl chloride moiety is generally more electrophilic and reactive than the α-chloro ketone. Therefore, in competitive reactions with most nucleophiles, the initial, faster attack is expected at the acyl chloride carbonyl. This pathway has a lower activation energy. Reactions run at low temperatures often favor the kinetically controlled product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or to reach the more stable thermodynamic product. libretexts.org The rapid acylation of amines or alcohols at the benzoyl chloride site is a classic example of a kinetically favored process. evitachem.com
Thermodynamic Control: Thermodynamic control is achieved when the reaction is reversible and allowed to reach equilibrium. Under these conditions, the major product will be the most thermodynamically stable one, not necessarily the one that forms fastest. libretexts.org For this compound, a scenario could be envisioned where an initial, kinetically favored reaction at the acyl chloride is reversible. If a more stable product can be formed by reaction at the chloroacetyl site, then given sufficient energy (e.g., higher temperature) and time, the product distribution will shift to favor this thermodynamically more stable isomer. For example, an intramolecular reaction might be slower but lead to a highly stable heterocyclic ring system, which would be the thermodynamic product.
Applications of 4 Chloroacetyl Benzoyl Chloride in Advanced Chemical Synthesis
Precursor for Diverse Heterocyclic Systems
The unique structure of 4-(chloroacetyl)benzoyl chloride, possessing two distinct electrophilic sites, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The benzoyl chloride moiety readily undergoes acylation reactions with nucleophiles, while the α-chloro-ketone part is primed for cyclization reactions, enabling the construction of rings containing nitrogen, sulfur, or fused systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Azetidinones, Quinoxalinones, Pyrazoles, Pyrimidines)
The chloroacetyl chloride functional group is a well-established precursor for the synthesis of β-lactams (azetidin-2-ones) through the Staudinger cycloaddition. In this reaction, a Schiff base (imine) reacts with a ketene, which can be generated in situ from an acyl chloride. The reaction of chloroacetyl chloride with various imines in the presence of a base like triethylamine (B128534) is a common method to produce 3-chloro-substituted azetidin-2-ones. mdpi.comresearchgate.netmdpi.com This method has been used to create a wide range of 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com While direct examples using this compound are less common in literature, its chloroacetyl chloride moiety is expected to undergo analogous transformations. The general process involves the reaction of Schiff bases with chloroacetyl chloride in a suitable solvent, often with triethylamine to scavenge the generated HCl, leading to the formation of the four-membered azetidinone ring. journalagent.comnih.govekb.eg This reaction has been successfully applied to synthesize a variety of novel azetidinone derivatives. journalagent.com
The synthesis of quinazolinone derivatives can also involve chloroacetyl chloride. For instance, 2-(substituted)quinazolin-4(3H)-one can be reacted with chloroacetyl chloride in a solvent like N,N-dimethylformamide (DMF) to yield 3-(chloroacetyl)-2-[substituted]quinazolin-4(3H)-one. nih.gov This introduces the chloroacetyl group, which can be a site for further functionalization. Similarly, 2-amino-quinazolinones can be acylated with chloroacetyl chloride to form 2-chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide derivatives. nih.gov
The pyrazole (B372694) nucleus can be constructed using precursors derived from reactions involving chloroacetyl chloride. Research has shown the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives which exhibit biological activity. scbt.com While not a direct synthesis from this compound, the related compound chloroacetyl chloride is used to build precursors for pyrazolo[4,3-d]pyrimidine systems. aun.edu.eg
For pyrimidines, chloroacetyl chloride serves as a key reagent for functionalization. It can be used to acetylate aminopyrimidine derivatives, which can then undergo further reactions, such as nucleophilic substitution of the chlorine atom, to create more complex structures. aun.edu.eg The reaction of aminopyrimidine derivatives with chloroacetyl chloride can lead to new acetamide (B32628) derivatives that serve as versatile intermediates. erciyes.edu.tr
The following table summarizes the synthesis of various nitrogen-containing heterocycles using chloroacetyl chloride as a key reagent, a reaction pathway directly applicable to the chloroacetyl moiety of this compound.
| Heterocycle | Starting Materials | Key Reagent | Reaction Type | Ref. |
| Azetidinones | Schiff Bases (Imines) | Chloroacetyl chloride | Staudinger Cycloaddition | mdpi.comresearchgate.net |
| Quinoxalinones | 2-(substituted)quinazolin-4(3H)-one | Chloroacetyl chloride | N-Acylation | nih.gov |
| Pyrazoles | 2-Arylhydrazononitriles | Ethyl chloroacetate | Cyclocondensation | aun.edu.eg |
| Pyrimidines | Aminopyrimidine derivatives | Chloroacetyl chloride | N-Acylation | aun.edu.egerciyes.edu.tr |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazolidinones, Benzothiazoles)
This compound is a valuable reagent for the synthesis of sulfur-containing heterocycles. The chloroacetyl group is particularly useful for constructing the thiazolidinone ring. Thiazolidin-4-ones can be synthesized through the reaction of Schiff bases with thioglycolic acid. journalagent.com However, the chloroacetyl moiety provides an alternative route. For example, 2-imino-4-thiazolidinones can be efficiently synthesized from thioureas and chloroacetyl chloride. researchgate.net
Benzothiazoles are another important class of sulfur-containing heterocycles readily accessible using this reagent. A common method involves the condensation of o-aminothiophenol with chloroacetyl chloride. This reaction, which can be performed under microwave irradiation in acetic acid, yields 2-chloromethyl-benzothiazole. mdpi.com This intermediate can then undergo further S-alkylation or other modifications. researchgate.net The benzothiazole (B30560) framework can also be functionalized by first acylating an aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions to build more complex, biologically active molecules. mdpi.commdpi.comnih.gov For instance, 2-aminobenzothiazole-6-carboxylic acid can be condensed with chloroacetyl chloride as a first step in a multi-step synthesis. mdpi.com
| Heterocycle | Key Precursors | Key Reagent | Reaction Conditions | Product Type | Ref. |
| Thiazolidinones | Thioureas | Chloroacetyl chloride | Cyclocondensation | 2-Imino-4-thiazolidinones | researchgate.net |
| Benzothiazoles | o-Aminothiophenol | Chloroacetyl chloride | Microwave, Acetic Acid | 2-Chloromethyl-benzothiazole | mdpi.com |
| Benzothiazoles | 2-Aminobenzothiazole (B30445) | Chloroacetyl chloride | Acylation | N-(benzothiazol-2-yl)-2-chloroacetamide | mdpi.comnih.gov |
Synthesis of Fused and Polycyclic Architectures
The dual reactivity of this compound is instrumental in constructing fused and polycyclic heterocyclic systems. The ability to first perform an acylation at the benzoyl chloride site and then utilize the chloroacetyl group for a subsequent cyclization is a powerful strategy.
This approach has been used to create complex molecules containing multiple heterocyclic motifs. For example, an aminobenzothiazole can be acylated with chloroacetyl chloride, and the resulting intermediate can be further reacted to form benzothiazole–triazole hybrid molecules. mdpi.com Another example involves the reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride to form an amide, which is then cyclized with hydrazine (B178648) and aromatic aldehydes to yield complex structures containing both benzothiazole and azetidinone rings. mdpi.com Similarly, benzothiazole β-lactam conjugates have been synthesized through a diastereoselective ketene-imine cycloaddition, where a derivative formed from chloroacetyl chloride is a key component. mdpi.com
The synthesis of benzothiazolo-pyrazole heterocycles has been achieved by acylating aminobenzo[d]thiazole-6-sulfonamide with chloroacetyl chloride, followed by reaction with 5-amino-1H-pyrazole-4-carbonitrile. nih.gov This highlights the utility of the chloroacetyl group as a linker and a precursor for ring formation. Furthermore, facile cycloadditions using chloroacetyl chloride have been developed for synthesizing fluorine-containing azeto[2,1-d] researchgate.netevitachem.combenzothiazepine derivatives, which are complex, fused systems. researchgate.net
Building Block in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The structure of this compound, with its two electrophilic centers, makes it a potentially valuable component in the design of novel MCRs.
While specific MCRs explicitly documenting the use of this compound are not extensively reported, the reactivity of its constituent parts suggests its suitability. The chloroacetyl chloride moiety is a known participant in reactions like the synthesis of 2-imino-4-thiazolidinones from thioureas, which can be considered a one-pot process. researchgate.net The high reactivity of both the acyl chloride and the α-chloro-ketone functionalities allows for sequential, one-pot transformations that align with the principles of MCRs, enabling the rapid construction of complex molecular libraries.
Role in Cascade and Tandem Reactions for Molecular Complexity Generation
Cascade or tandem reactions, which involve two or more sequential bond-forming transformations in a single pot without isolating intermediates, offer a powerful strategy for building molecular complexity. This compound can be a key player in such sequences.
A notable example is a tandem hydrolysis-acylation process used to generate this compound itself from chlorinated precursors. evitachem.com More broadly, its bifunctional nature is ideal for designing synthetic sequences where one functional group reacts, setting the stage for the second group to participate in a subsequent intramolecular cyclization or intermolecular reaction.
For instance, the synthesis of β-lactam-fused benzotriazolo-oxazocane derivatives proceeds via a tandem reaction. A 3-chloro-azetidinone, formed using chloroacetyl chloride, is converted to the corresponding 3-azido derivative, which then undergoes a spontaneous intramolecular azide–alkyne click reaction to form the complex fused system in one pot. mdpi.com Similarly, the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride to form 2-chloromethylbenzothiazole, followed by in-situ S-alkylation, can be considered a tandem process. researchgate.net These examples demonstrate how the reactive handles provided by this reagent can trigger a cascade of events, leading to a significant increase in molecular complexity from a simple starting material.
Preparation of Advanced Functional Materials and Intermediates
Beyond its role in constructing complex heterocycles, this compound is a crucial intermediate in the synthesis of advanced functional materials, pharmaceuticals, and agrochemicals. evitachem.com The chloroacetyl derivatives of aromatic compounds are valuable precursors for a wide range of organic compounds. rsc.org
The benzoyl chloride function allows for its incorporation into polymers or other materials, while the chloroacetyl group can be used for subsequent modifications or as a reactive site for cross-linking or surface functionalization. Benzoyl chlorides are known starting materials for preparing aromatic aldehydes and nitriles. google.com
In medicinal chemistry, this reagent is used to synthesize molecules with potential biological activity. For example, it is a precursor in the synthesis of benzothiazole derivatives that have shown anticancer activity. mdpi.com It is also used in the preparation of compounds screened for anticonvulsant effects. nih.gov The ability to link different pharmacophores using the dual functionality of this compound is a key strategy in drug discovery. For instance, it can be used to connect a benzothiazole moiety to other bioactive rings. nih.gov The resulting complex molecules are often intermediates for creating herbicides and pesticides by modifying chemical structures for enhanced efficacy. evitachem.com
Computational and Theoretical Studies on 4 Chloroacetyl Benzoyl Chloride and Its Reactivity
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like 4-(chloroacetyl)benzoyl chloride.
While specific computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds such as benzoyl chloride and its derivatives. researchgate.netmdpi.com For instance, geometry optimization of benzoyl chloride using the B3LYP/6-311G(d,p) level of theory provides a foundational understanding of the bond lengths and angles within the benzoyl moiety. researchgate.netmdpi.comnih.gov
The conformational analysis of this compound would primarily focus on the rotational barrier around the C-C bond connecting the chloroacetyl group to the benzene (B151609) ring. Studies on similar ortho-substituted benzoyl derivatives suggest that the presence of substituents can significantly influence the rotational barriers and the preferred orientation of the functional groups. nih.gov It is expected that the molecule exists predominantly in a conformation where steric hindrance between the chloroacetyl group and the benzoyl chloride group is minimized. The planarity of the benzene ring is likely maintained, with the substituents lying in or close to the plane of the ring to maximize conjugation, unless forced out by significant steric repulsion.
Table 1: Predicted Geometrical Parameters of this compound based on Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| C=O (benzoyl) bond length | ~1.22 Å | DFT calculations on benzoyl chloride derivatives mdpi.com |
| C-Cl (benzoyl) bond length | ~1.79 Å | DFT calculations on benzoyl chloride derivatives |
| C=O (acetyl) bond length | ~1.21 Å | DFT calculations on α-chloro ketones |
| C-Cl (acetyl) bond length | ~1.77 Å | DFT calculations on α-chloro ketones |
| Dihedral angle (O=C-C=C) | Small, near planar | Conformational analysis of substituted benzophenones |
| Rotational Barrier (Aryl-CO) | Moderate | Studies on ortho-substituted benzoyl compounds nih.gov |
Note: The values in this table are estimations based on computational studies of structurally related molecules and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Elucidation of Reaction Mechanisms and Transition State Analysis
The reactivity of this compound is characterized by two primary sites for nucleophilic attack: the carbonyl carbon of the benzoyl chloride and the α-carbon of the chloroacetyl group. Computational studies are crucial for dissecting the mechanisms of these competing reactions.
The reaction at the benzoyl chloride moiety typically proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. libretexts.org DFT calculations can be employed to model the energy profile of this reaction, identifying the transition state and the stability of the tetrahedral intermediate. Studies on the hydrolysis of p-chlorobenzoyl cyanide have shown that such reactions can be influenced by pH and proceed through different mechanisms in acidic and basic conditions. rsc.org
The chloroacetyl group, on the other hand, is susceptible to nucleophilic substitution at the α-carbon via an SN2 mechanism. nih.govmdpi.comresearchgate.netnih.gov Computational studies on chloroacetanilide herbicides have demonstrated that the nature of the nucleophile significantly impacts the activation energy of this SN2 reaction. nih.govmdpi.comresearchgate.netnih.gov DFT calculations can pinpoint the transition state geometry, which for an SN2 reaction involves the backside attack of the nucleophile. The reaction force analysis in such studies reveals that geometrical changes, such as the inversion of stereochemistry at the α-carbon, contribute significantly to the activation energy. nih.govresearchgate.net
Transition state analysis for the competing pathways would reveal the kinetic and thermodynamic favorability of each reaction under different conditions. For example, hard nucleophiles are expected to preferentially attack the hard electrophilic center of the benzoyl chloride, while softer nucleophiles might favor reaction at the softer α-carbon of the chloroacetyl group.
Prediction of Reactivity Profiles and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory and the analysis of electrostatic potential (ESP) maps are particularly insightful. researchgate.netimperial.ac.ukcureffi.orgwikipedia.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wikipedia.orgnih.gov For this compound, the LUMO is expected to have significant contributions from the π* orbitals of both carbonyl groups and the σ* orbital of the C-Cl bond in the chloroacetyl moiety. A nucleophilic attack will occur at the atomic center with the largest LUMO coefficient. The relative energies of the LUMOs associated with the benzoyl chloride and chloroacetyl groups will determine the kinetic selectivity of nucleophilic attack.
Electrostatic Potential (ESP) Map Analysis: ESP maps provide a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netyoutube.comscispace.comwalisongo.ac.id Regions of positive potential (typically colored blue) indicate electrophilic sites, where the molecule is susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show significant positive potential on the carbonyl carbons of both the benzoyl chloride and chloroacetyl groups, as well as on the α-carbon of the chloroacetyl group. The magnitude of the positive potential at these sites can be used to predict the relative reactivity. It is anticipated that the carbonyl carbon of the benzoyl chloride group, being more electron-deficient due to the strong withdrawing effect of the chlorine atom, will exhibit a highly positive electrostatic potential, making it a prime target for nucleophiles.
Table 2: Predicted Reactivity Indicators for this compound
| Reactivity Indicator | Predicted Outcome | Theoretical Basis |
| LUMO Distribution | High density on both C=O carbons and the α-carbon | FMO Theory wikipedia.orgnih.gov |
| ESP Map | Strong positive potential on the benzoyl C=O carbon | Charge Distribution Analysis researchgate.netresearchgate.netyoutube.comscispace.comwalisongo.ac.id |
| Selectivity | Hard nucleophiles favor the benzoyl chloride; softer nucleophiles may react at the chloroacetyl α-carbon | Hard and Soft Acids and Bases (HSAB) Theory |
Molecular Dynamics Simulations Pertaining to Reactivity
An MD simulation could model the solvation of this compound in various solvents, revealing how solvent molecules interact with the different reactive sites. For instance, in a polar protic solvent like water or methanol, the simulation could show the formation of hydrogen bonds with the carbonyl oxygens and the chloride atoms, which could stabilize the ground state and transition states to different extents for the competing reaction pathways.
Furthermore, MD simulations can be used to study the diffusion of nucleophiles towards the substrate and their orientation upon approach. This can provide a more dynamic picture of the factors governing selectivity than static quantum chemical calculations alone. By combining MD simulations with quantum mechanical calculations (QM/MM methods), the reaction energetics can be studied in a more realistic, solvated environment, providing a more accurate prediction of reaction rates and mechanisms. Studies on other molecules in different organic solvents have shown that the structural and dynamic properties can be significantly influenced by the surrounding medium. nih.gov
Advanced Analytical Methodologies for Research on 4 Chloroacetyl Benzoyl Chloride Derivatives
High-Resolution Mass Spectrometry for Product Elucidation and Mechanistic Insights
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 4-(chloroacetyl)benzoyl chloride derivatives, offering precise mass measurements that facilitate the determination of elemental compositions for reaction products and intermediates. This capability is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of target molecules.
In mechanistic studies, HRMS can provide insights into reaction pathways. For instance, in reactions involving this compound, HRMS can be used to identify and characterize transient intermediates, helping to piece together the step-by-step process of the chemical transformation. The high mass accuracy of HRMS allows for the confident identification of unexpected reaction products, which can lead to the discovery of novel reaction pathways or side reactions. For example, investigating unexpected carbon dioxide insertion reactions can be elucidated through the detailed analysis of the mass spectra of reaction intermediates and final products. researchgate.net
Derivatization with reagents like benzoyl chloride, a related compound, has been shown to significantly enhance the sensitivity and chromatographic behavior of analytes in LC-MS analysis. nih.govresearchgate.net This technique, when applied to the derivatives of this compound, can improve ionization efficiency and lead to more robust and reliable detection. nih.gov
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR for complex adducts)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques like 2D NMR, is indispensable for the detailed structural elucidation of complex adducts derived from this compound. While 1D NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments offer deeper insights into the connectivity and spatial relationships between atoms within a molecule.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with directly attached carbons and carbons that are two or three bonds away, respectively. This information is critical for unambiguously assigning the structure of novel derivatives, especially when dealing with complex aromatic systems or when multiple reactive sites on a substrate could have reacted with this compound. For example, in the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, ¹H-NMR and ¹³C-NMR were used to confirm the chemical structures of the synthesized compounds. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of functional groups present in this compound and its derivatives. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
FT-IR spectroscopy is particularly sensitive to polar functional groups. The strong carbonyl (C=O) stretching vibrations of the acyl chloride and the ketone in this compound are readily identifiable, typically appearing in the range of 1750-1800 cm⁻¹ and 1680-1700 cm⁻¹, respectively. chemicalbook.com Changes in the position and intensity of these bands upon reaction provide direct evidence of the transformation of the acyl chloride into other functional groups, such as esters or amides. The presence of C-Cl stretching vibrations can also be monitored.
Raman spectroscopy, being more sensitive to non-polar bonds, offers complementary information. It is particularly useful for analyzing the aromatic ring vibrations and can provide details about the substitution pattern on the benzene (B151609) ring. jetir.org Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, aiding in the confirmation of product formation and the identification of unreacted starting material. jetir.orgresearchgate.net
X-ray Crystallography for Absolute Structure Determination of Derivatives
For new or complex derivatives, where spectroscopic data may not be sufficient for unambiguous structure determination, a single-crystal X-ray structure provides unequivocal proof of the molecular architecture. mdpi.com This is particularly valuable when stereochemistry is a factor or when unexpected rearrangements occur during a reaction. The resulting crystal structure offers a detailed view of the molecule's geometry, including the planarity of the benzoyl group and the orientation of the chloroacetyl substituent. researchgate.net Furthermore, analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. researchgate.net
Table 1: Crystallographic Data for a Related Benzyl (B1604629) Halide Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.1724 (14) |
| b (Å) | 17.714 (4) |
| c (Å) | 4.4440 (9) |
| α, β, γ (°) | 90.00 |
| Volume (ų) | 722.1 (2) |
| Z | 4 |
| Data derived from a study on a similar benzyl halide derivative and presented for illustrative purposes. mdpi.com |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC-MS/MS for derivatized analytes)
Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), is a particularly powerful tool in this context. nih.govnih.gov
HPLC allows for the separation of components in a reaction mixture, enabling the quantification of starting materials, intermediates, and products over time. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The use of a diode-array detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification.
Coupling HPLC with MS/MS provides an additional layer of specificity and sensitivity. chromatographyonline.com This technique, often referred to as LC-MS/MS, allows for the selective detection and quantification of target analytes, even in complex matrices. nih.govresearchgate.net For derivatives of this compound, LC-MS/MS methods can be developed to achieve very low limits of detection, which is important for trace analysis and for ensuring the high purity of the synthesized compounds. nih.gov The fragmentation patterns observed in the MS/MS experiment provide structural information that confirms the identity of the eluted compounds. researchgate.net
Table 2: Performance of a Benzoyl Chloride Derivatization HPLC-MS/MS Method
| Parameter | Result |
| Separation Time | 8 minutes |
| Limit of Detection (Monoamines) | 0.03–0.2 nM |
| Limit of Detection (Amino Acids) | 2–250 nM |
| Relative Standard Deviation | 7% |
| This table illustrates the performance of a method using a related derivatizing agent, highlighting the capabilities of such techniques. nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Applications in Target-Oriented Synthesis
The primary future application of 4-(chloroacetyl)benzoyl chloride lies in its use as a strategic intermediate for the synthesis of complex target molecules, particularly in the fields of pharmaceuticals and agrochemicals. evitachem.com Its two distinct electrophilic sites—the highly reactive benzoyl chloride and the slightly less reactive chloroacetyl chloride—allow for sequential and controlled reactions.
Future research will likely focus on its application in the synthesis of heterocyclic compounds, a common motif in many biologically active molecules. The chloroacetyl group is a well-established precursor for various heterocycles like thiazoles, benzothiazines, and pyrroles. researchgate.net Researchers can exploit this by first using the benzoyl chloride moiety to anchor the molecule to a substrate and then performing cyclization reactions via the chloroacetyl group.
Key research directions include:
Sequential Functionalization: Developing protocols for the selective reaction of one electrophilic site over the other to build molecular complexity in a stepwise manner.
Medicinal Chemistry Scaffolds: Using the compound to create libraries of novel compounds for drug discovery. The benzophenone (B1666685) core, which can be formed through Friedel-Crafts reactions, combined with a heterocyclic moiety derived from the chloroacetyl group, offers a pathway to diverse molecular architectures.
Agrochemical Development: Its utility in creating herbicides and pesticides can be expanded by exploring new derivatizations to enhance efficacy and reduce environmental impact. evitachem.com
Table 1: Potential Target-Oriented Synthetic Applications
| Application Area | Synthetic Strategy | Potential Products |
|---|---|---|
| Pharmaceuticals | Sequential acylation and cyclization | Heterocycle-fused benzophenones, novel kinase inhibitors |
| Agrochemicals | Derivatization of the chloroacetyl moiety | Advanced herbicides and pesticides with improved activity |
| Materials Science | Polymer synthesis via polycondensation | High-performance polymers incorporating the benzoyl moiety |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms represents a significant area for future development. Flow chemistry, in particular, offers enhanced control over reaction parameters, which is crucial when dealing with highly reactive and potentially hazardous reagents like acyl chlorides. acs.orgresearchgate.net
Emerging research is expected to explore:
Enhanced Safety and Control: Using flow reactors to manage the exothermic nature of acylation reactions and to handle the corrosive hydrogen chloride byproduct safely. acs.org
Rapid Reagent Screening: Employing automated synthesis platforms to quickly screen various nucleophiles (amines, alcohols, thiols) for reaction with this compound, accelerating the discovery of new derivatives.
Telescoped Synthesis: Designing multi-step flow processes where this compound is generated and consumed in a continuous sequence without isolation, improving efficiency and reducing waste. The use of chloroacetyl chloride in flow systems for amide formation has been demonstrated, providing a proof-of-concept for its integration. acs.org
Development of Sustainable and Catalytic Processes for this compound Transformations
Future research will increasingly focus on developing greener and more sustainable methods for reactions involving this compound. This includes the use of eco-friendly solvents, minimizing waste, and developing catalytic rather than stoichiometric processes.
Key areas of investigation will likely be:
Catalytic Friedel-Crafts Acylation: While Lewis acids like iron(III) chloride are used for the synthesis and reactions of this compound, future work could focus on developing reusable solid acid catalysts, such as modified clays (B1170129) like montmorillonite (B579905) K10, to simplify purification and reduce waste. evitachem.com
Solvent-Free Reactions: Exploring solvent-free reaction conditions, which have been shown to be effective for the synthesis of heterocyclic compounds from chloroacetyl chloride, can significantly improve the environmental footprint of these transformations. researchgate.net
Catalytic Cross-Coupling: Developing catalytic methods to functionalize the chloroacetyl group as an alternative to traditional nucleophilic substitution, potentially offering novel reaction pathways.
Design of New Reagents and Methodologies Based on this compound Core
The unique structure of this compound makes it an ideal starting point for the design of novel reagents and the development of new synthetic methodologies. Its bifunctionality allows it to act as a molecular linker or as a platform for creating more complex chemical tools.
Future directions in this area include:
Bifunctional Linkers: Utilizing the compound as a cross-linking agent in polymer chemistry or for conjugating molecules in bioconjugation applications, by reacting its two chloro-functional groups with different substrates.
Photoinitiators: A structurally similar compound, 4-(2-chloroacetyl)benzonitrile, can be converted into photoinitiators for polymer crosslinking. Similar transformations could be explored for this compound to create new photoactive materials.
Novel Heterocyclic Synthesis: Designing one-pot, multi-component reactions where both the benzoyl chloride and chloroacetyl functionalities react in a programmed sequence to rapidly assemble complex heterocyclic systems.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Chlorobenzoyl chloride |
| Chloroacetyl chloride |
| Iron(III) chloride |
| 4-(Chloromethyl)benzoyl chloride |
| Oxalyl chloride |
| Thiazoles |
| Benzothiazines |
| Pyrroles |
| 4-(2-Chloroacetyl)benzonitrile |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Chloroacetyl)benzoyl chloride in a laboratory setting?
- Methodology :
- Step 1 : React 4-aminobenzoic acid with chloroacetyl chloride in DMF to form a chloroacetamide intermediate.
- Step 2 : Acylate the intermediate using thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours to yield this compound.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from anhydrous acetonitrile.
- Key Considerations : Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride group. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. What safety precautions should be taken when handling this compound?
- Critical Measures :
- PPE : Wear impervious nitrile gloves, tightly sealed goggles, and a lab coat. Use a respirator (NIOSH-approved for organic vapors) in poorly ventilated areas.
- Ventilation : Conduct reactions in a fume hood with negative pressure.
- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention.
- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent moisture ingress .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : Confirm structure via ¹H NMR (δ ~7.8–8.2 ppm for aromatic protons, δ ~4.3 ppm for CH₂Cl).
- IR Spectroscopy : Detect characteristic peaks for C=O (1770–1810 cm⁻¹) and C-Cl (550–750 cm⁻¹).
- Mass Spectrometry : Use EI-MS to observe molecular ion peaks (m/z ~216 for [M⁺]).
- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<1% threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives using this compound?
- Experimental Design :
- Solvent Screening : Compare reactivity in polar aprotic solvents (DMF, acetonitrile) vs. chlorinated solvents (DCM). Acetonitrile with triethylamine (TEA) as a base reduces side reactions (e.g., hydrolysis).
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation with amines.
- Temperature Control : Lower temperatures (0–5°C) minimize thermal decomposition; monitor via in-situ FTIR for real-time analysis.
- Yield Improvement : Achieve >85% yield by maintaining stoichiometric excess (1.2 equiv) of nucleophiles (e.g., aryl amines) .
Q. What analytical techniques are recommended for identifying decomposition products or impurities in this compound?
- Advanced Methods :
- GC-MS : Detect volatile byproducts (e.g., chloroacetic acid, benzaldehyde) using a DB-5MS column and electron ionization.
- LC-QTOF : Identify non-volatile impurities (e.g., hydrolyzed products like 4-(Chloroacetyl)benzoic acid) with high-resolution mass accuracy.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) to assess hydrolytic stability. Use ¹³C NMR to track carbonyl group integrity .
Q. How does the reactivity of this compound compare to other benzoyl chloride derivatives in nucleophilic acyl substitution reactions?
- Comparative Analysis :
- Electrophilicity : The chloroacetyl group enhances electrophilicity at the carbonyl carbon due to electron-withdrawing effects, making it 3–5× more reactive than benzoyl chloride (C₆H₅COCl) in reactions with amines.
- Side Reactions : Higher susceptibility to hydrolysis (t₁/₂ <24 hours in aqueous media) compared to 4-methylbenzoyl chloride (t₁/₂ ~72 hours).
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with thiols (k₂ ~10³ M⁻¹s⁻¹) vs. alcohols (k₂ ~10² M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
